molecular formula C13H12N2O B13326613 2'-Amino-[1,1'-biphenyl]-3-carboxamide

2'-Amino-[1,1'-biphenyl]-3-carboxamide

Cat. No.: B13326613
M. Wt: 212.25 g/mol
InChI Key: ZIVAHVYMZZCUNU-UHFFFAOYSA-N
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Description

2’-Amino-[1,1’-biphenyl]-3-carboxamide is an organic compound with the molecular formula C13H12N2O It is a derivative of biphenyl, where an amino group is attached to one phenyl ring and a carboxamide group to the other

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Amino-[1,1’-biphenyl]-3-carboxamide typically involves a multi-step process. One common method starts with the Suzuki coupling reaction between 2-bromoaniline and 3-carboxyphenylboronic acid to form 2’-amino-[1,1’-biphenyl]-3-carboxylic acid. This intermediate is then converted to the carboxamide derivative through an amidation reaction using reagents like thionyl chloride and ammonia .

Industrial Production Methods

For large-scale industrial production, the process is optimized to increase yield and reduce costs. This often involves using more efficient catalysts and reaction conditions. For example, the use of palladium-catalyzed coupling reactions and continuous flow reactors can enhance the efficiency and scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2’-Amino-[1,1’-biphenyl]-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2’-Amino-[1,1’-biphenyl]-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the production of dyes, pigments, and polymers

Mechanism of Action

The mechanism of action of 2’-Amino-[1,1’-biphenyl]-3-carboxamide involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-Amino-[1,1’-biphenyl]-3-carboxamide is unique due to the presence of both amino and carboxamide functional groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C13H12N2O

Molecular Weight

212.25 g/mol

IUPAC Name

3-(2-aminophenyl)benzamide

InChI

InChI=1S/C13H12N2O/c14-12-7-2-1-6-11(12)9-4-3-5-10(8-9)13(15)16/h1-8H,14H2,(H2,15,16)

InChI Key

ZIVAHVYMZZCUNU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=CC=C2)C(=O)N)N

Origin of Product

United States

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